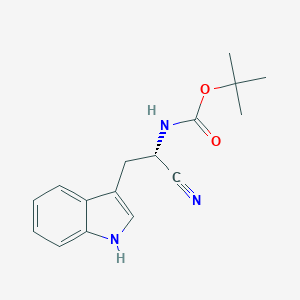

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile

Vue d'ensemble

Description

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of an indole-based amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile typically involves the protection of the amino group of an indole-based amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine or other functional groups.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Halogenated or alkylated indole derivatives.

Applications De Recherche Scientifique

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mécanisme D'action

The mechanism of action of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-(S)-2-amino-3-(2-indolyl)-propionitrile: Similar structure but with the indole moiety at a different position.

Boc-(S)-2-amino-3-(4-indolyl)-propionitrile: Another positional isomer with the indole moiety at the 4-position.

Boc-(S)-2-amino-3-(5-indolyl)-propionitrile: Indole moiety at the 5-position.

Uniqueness

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is unique due to the specific positioning of the indole moiety, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers.

Activité Biologique

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

This compound consists of a tert-butyloxycarbonyl (Boc) protecting group, an indole moiety , and a propionitrile functional group . Its molecular formula is , with a CAS number of 138165-79-4. The indole ring is known for its biological significance, commonly found in various pharmacologically active compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its indole structure:

- Anticancer Properties : The compound has been studied for its potential in cancer therapy. Indole derivatives are known to possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Neurological Effects : Studies suggest that this compound may influence serotonin receptor activity, which could have implications for mood regulation and the treatment of depression. This activity is particularly relevant given the role of serotonin in mood disorders.

- Enzyme Interaction : The compound's nitrile group can participate in hydrogen bonding, enhancing its binding affinity to various enzymes and receptors. This interaction may modulate metabolic pathways, potentially influencing drug metabolism and efficacy.

The mechanism of action involves several pathways:

- Binding Affinity : The indole moiety can bind to biological targets such as enzymes and receptors, modulating their activity. This binding is critical for the compound's therapeutic potential.

- Influence on Neurotransmitter Systems : By interacting with serotonin receptors, this compound may help regulate neurotransmitter levels, which is crucial for maintaining mood stability.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-amino-3-(phenyl)propionitrile | Contains a phenyl group instead of indole | Potentially different biological activities |

| 2-amino-3-(indolyl)propionitrile | Lacks Boc protection | More reactive due to unprotected amino group |

| Indole-3-propiononitrile | Similar nitrile and indole structure | May exhibit different pharmacological properties |

This compound stands out due to its specific combination of protective groups and functional moieties, which may influence both its reactivity and biological profile significantly compared to these similar compounds.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Serotonin Receptor Modulation : Research indicated that the compound could enhance serotonin receptor activity in vitro, which may be beneficial for developing antidepressants targeting serotonin pathways.

Conclusions

This compound presents a promising scaffold for further drug development due to its diverse biological activities, particularly in cancer therapy and neurological disorders. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Further studies should focus on:

- In vivo efficacy assessments

- Detailed pharmacokinetic profiles

- Exploration of its interactions with other molecular targets

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHHXZGOLWLBJG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373200 | |

| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-79-4 | |

| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.